

# Application Notes and Protocols for N6-Carboxymethyl-ATP in Kinase Activity Assays

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## Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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## Introduction

**N6-Carboxymethyl-ATP** (N6-CM-ATP) is a modified adenosine triphosphate (ATP) analog that serves as a valuable tool in kinase activity assays. The carboxymethyl group at the N6 position of the adenine ring provides a handle for further modification or for altering the binding affinity to the ATP-binding pocket of kinases. This modification can be exploited to develop specific assays, probe kinase active sites, and screen for kinase inhibitors. These application notes provide an overview of the utility of N6-CM-ATP in kinase research and detailed protocols for its use in various assay formats.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate.<sup>[1]</sup> Dysregulation of kinase activity is implicated in numerous diseases, making them prime targets for drug discovery. The use of modified ATP analogs like N6-CM-ATP allows for the development of innovative assay methodologies to study kinase function and identify novel therapeutic agents.

## Data Presentation

While direct comparative quantitative data for **N6-Carboxymethyl-ATP** across a wide range of kinases is not extensively available in the public domain, studies on structurally similar N6-modified ATP analogs, such as N6-methyl-ATP, provide valuable insights into their potential performance. The following table summarizes the kinase activity of Glycogen Synthase Kinase

3 $\beta$  (GSK3 $\beta$ ) with ATP and N6-methyl-ATP, demonstrating that N6-alkylation is well-tolerated by this kinase and that the analog can effectively serve as a phosphate donor.<sup>[1]</sup> This data serves as a strong rationale for the application of N6-CM-ATP in similar assays, with the expectation of comparable or modulated activity depending on the specific kinase.

Nucleotide	Kinase	Substrate Phosphorylation (%)
ATP	GSK3 $\beta$	~70%
N6-methyl-ATP	GSK3 $\beta$	67.8%

Table 1: Comparative phosphorylation of a glycogen synthase-derived peptide substrate by GSK3 $\beta$  using ATP and N6-methyl-ATP. The data indicates that N6-methyl-ATP is a highly effective phosphate donor for GSK3 $\beta$ , achieving a similar level of substrate phosphorylation as the natural substrate, ATP.<sup>[1]</sup> This suggests that other N6-modified ATP analogs, such as **N6-Carboxymethyl-ATP**, are likely to be viable substrates for at least a subset of kinases.

## Experimental Protocols

### General Protocol for a Non-Radioactive Kinase Activity Assay

This protocol provides a general framework for a non-radioactive kinase assay using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay). This type of assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

- Kinase of interest
- Kinase substrate (peptide or protein)
- **N6-Carboxymethyl-ATP** (or ATP as a control)
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)

- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

#### Procedure:

- Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the kinase of interest, and its substrate.
- Aliquot Master Mix: Dispense the master mix into the wells of the assay plate.
- Initiate Kinase Reaction: Add **N6-Carboxymethyl-ATP** (or ATP for control wells) to each well to initiate the kinase reaction. The final concentration of the ATP analog should be at or near the  $K_m$  for the kinase, if known.
- Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).
- Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

## Adapted Protocol for GSK3 $\beta$ Kinase Assay using an N6-modified ATP Analog

This protocol is adapted from a study that successfully used N6-methyl-ATP to measure the activity of GSK3 $\beta$ .<sup>[1]</sup> It can be used as a starting point for assays with **N6-Carboxymethyl-ATP**

and GSK3 $\beta$  or other similar kinases.

#### Materials:

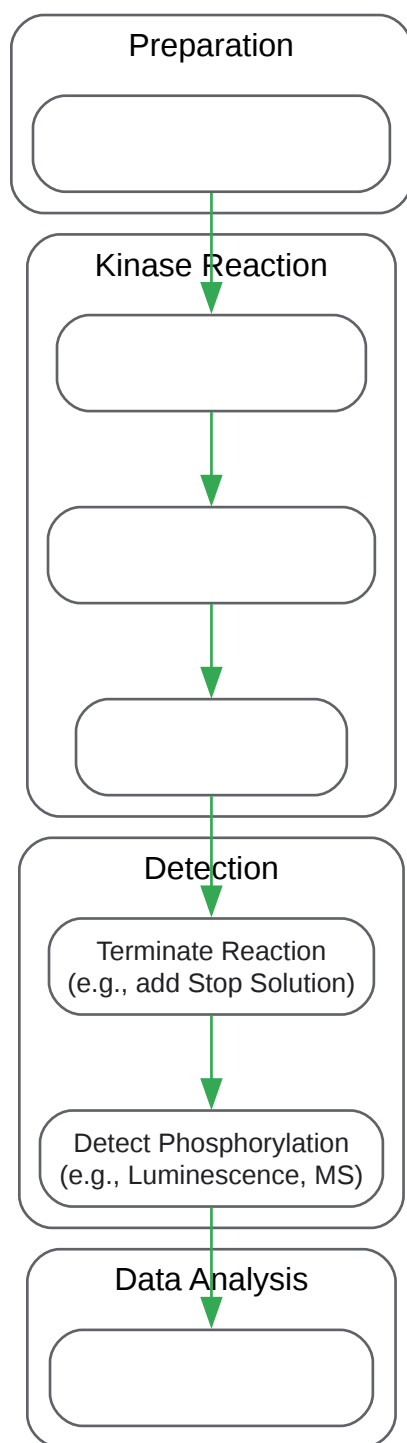
- Recombinant GST-GSK3 $\beta$
- Primed substrate peptide (e.g., from glycogen synthase 1)
- **N6-Carboxymethyl-ATP** (or ATP/N6-methyl-ATP for comparison)
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>)
- LC-MS/MS system for analysis

#### Procedure:

- **Prepare Reaction Mixture:** In a microcentrifuge tube, combine 1.0  $\mu$ M of recombinant GST-GSK3 $\beta$  with 10  $\mu$ M of the substrate peptide in the kinase reaction buffer.
- **Initiate Phosphorylation:** Add 250  $\mu$ M of **N6-Carboxymethyl-ATP** (or ATP/N6-methyl-ATP) to the reaction mixture.
- **Incubation:** Incubate the reaction at 37°C for 2 hours.
- **Analysis:** Monitor the reaction mixture using LC-MS/MS to determine the relative abundance of the mono-, di-, and tri-phosphorylated forms of the substrate peptide. The extent of phosphorylation is indicative of the kinase activity with the respective ATP analog.

## Visualizations

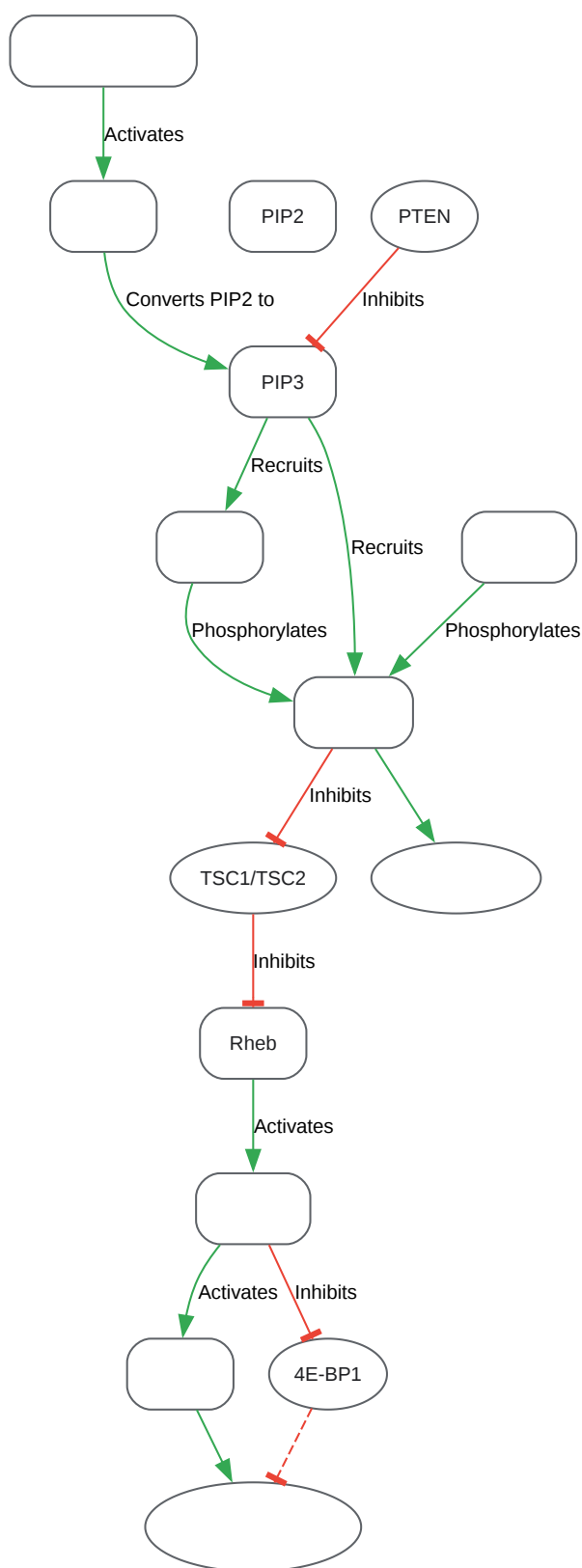
### Experimental Workflow for a Kinase Assay



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Caption: Workflow for a typical in vitro kinase activity assay.

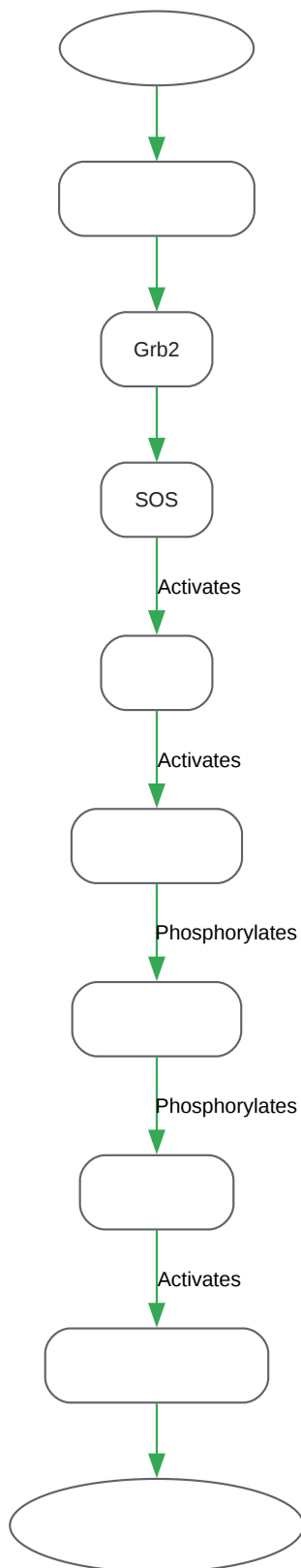
## PI3K/Akt/mTOR Signaling Pathway



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

## MAPK/ERK Signaling Pathway



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Caption: The canonical MAPK/ERK signaling cascade.

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## References

- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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